![molecular formula C14H12BrN B1286286 2-(4-Bromophenyl)indoline CAS No. 900641-85-2](/img/structure/B1286286.png)
2-(4-Bromophenyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)indoline is a chemical compound with the CAS Number: 900641-85-2 and a molecular weight of 274.16 . It has a linear formula of C14H12BrN .
Molecular Structure Analysis
The InChI code for 2-(4-Bromophenyl)indoline is 1S/C14H12BrN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2 . This indicates the presence of a bromophenyl group attached to an indoline structure.Physical And Chemical Properties Analysis
2-(4-Bromophenyl)indoline has a molecular weight of 274.16 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Treatment of Ischemic Stroke
Indoline derivatives, including “2-(4-Bromophenyl)indoline”, have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke . These compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells . Some compounds significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage . They also exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .
Antioxidant Activity
Indoline derivatives have shown significant antioxidant activity. They have been found to protect against H2O2-induced death of RAW 264.7 cells . This suggests that “2-(4-Bromophenyl)indoline” could potentially be used in treatments that require antioxidant properties.
Anti-inflammatory Activity
Some indoline derivatives have been found to lower the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells . This indicates that “2-(4-Bromophenyl)indoline” could potentially have anti-inflammatory applications.
Antiviral Activity
Indole derivatives, which include indoline derivatives, have been reported to possess antiviral activity . Specific indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-HIV Activity
Indole derivatives have also been reported to have anti-HIV activity . Novel indolyl and oxochromenyl xanthenone derivatives have been reported to have potential as anti-HIV-1 agents .
Anticancer Activity
Indole derivatives have been reported to possess anticancer activity . This suggests that “2-(4-Bromophenyl)indoline” could potentially be used in cancer treatments.
Future Directions
Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . Therefore, 2-(4-Bromophenyl)indoline, as an indoline derivative, may also have potential for further exploration in pharmaceutical applications.
properties
IUPAC Name |
2-(4-bromophenyl)-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDWMUCLJQQMKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)indoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.